2-methyl-1-(2-phenoxybenzoyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-(2-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-9-7-8-14-20(15)19(21)17-12-5-6-13-18(17)22-16-10-3-2-4-11-16/h2-6,10-13,15H,7-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISQOQICVHUJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Methyl 1 2 Phenoxybenzoyl Piperidine
Retrosynthetic Analysis of the 2-methyl-1-(2-phenoxybenzoyl)piperidine Scaffold
A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound into feasible starting materials. The most apparent disconnection is the amide bond (C-N bond), which is a robust and common linkage to form in the final stages of a synthesis. This leads to two primary synthons: the nucleophilic 2-methylpiperidine (B94953) and an electrophilic 2-phenoxybenzoyl derivative.
This primary disconnection suggests a synthetic strategy centered on the acylation of 2-methylpiperidine with 2-phenoxybenzoyl chloride or a similarly activated carboxylic acid. Further retrosynthetic analysis of the precursors reveals that 2-methylpiperidine can be derived from substituted pyridines or through various cyclization strategies. nih.gov The 2-phenoxybenzoic acid precursor is typically synthesized via a nucleophilic aromatic substitution, such as an Ullmann condensation, between a phenol (B47542) derivative and a 2-halobenzoic acid.
Exploration of Synthetic Routes for Piperidine (B6355638) Ring Formation and N-Acylation
The forward synthesis based on the retrosynthetic analysis requires robust methods for both the creation of the substituted piperidine ring and the final N-acylation step.
The synthesis of the 2-methylpiperidine core is a critical step, and numerous methods have been developed for constructing 2-substituted piperidine rings. ajchem-a.commdma.ch These approaches offer varying degrees of stereocontrol and efficiency.
One of the most common methods is the catalytic hydrogenation of substituted pyridines . nih.gov For instance, 2-methylpyridine (B31789) (α-picoline) can be hydrogenated under high pressure and temperature using catalysts like rhodium, ruthenium, or platinum to yield 2-methylpiperidine. nih.govsigmaaldrich.com This method is often straightforward for producing the racemic mixture of 2-methylpiperidine.
Alternative methods focus on the cyclization of linear precursors. Intramolecular reductive amination of amino-aldehydes or amino-ketones is a powerful strategy. google.com Furthermore, biocatalytic approaches using transaminases have emerged as a method for the stereoselective synthesis of 2-substituted piperidines from ω-chloroketones, offering high enantiomeric excess. acs.org
A summary of common synthetic routes is presented below.
| Method | Precursor(s) | Key Transformation | Advantages/Disadvantages | References |
| Catalytic Hydrogenation | 2-Methylpyridine (α-Picoline) | Reduction of the aromatic ring | Scalable, uses common starting material; often requires harsh conditions and yields racemic products. | nih.govmdpi.com |
| Reductive Cyclization | (Ss)-5-chloro-N-tert-butanesulfinyl ketimine | Diastereoselective reductive cyclization | High diastereoselectivity, single-step process from a specific precursor. | google.com |
| Biocatalytic Cyclization | ω-chloroketones | Transaminase-triggered cyclization | High enantioselectivity, environmentally benign conditions; substrate scope can be limited by the enzyme. | acs.org |
| Intramolecular Cyclization | 1,6-enynes | Radical cyclization cascade | Forms polysubstituted piperidines; may involve complex reaction pathways. | nih.gov |
This table is interactive. Users can sort columns to compare different synthetic methodologies.
The introduction of the 2-phenoxybenzoyl group is typically achieved through an N-acylation reaction. The most common and direct method is the Schotten-Baumann reaction , which involves the treatment of the amine (2-methylpiperidine) with an acyl chloride (2-phenoxybenzoyl chloride) in the presence of a base. fishersci.co.ukdoubtnut.com
The reaction is generally performed in a two-phase system (e.g., an organic solvent and aqueous base) or in a single aprotic solvent with a tertiary amine base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. fishersci.co.ukresearchgate.net Solvent-free conditions have also been developed, offering a greener alternative. tsijournals.comresearchgate.net The choice of base and solvent can be crucial for optimizing the yield and minimizing side reactions, such as the hydrolysis of the acyl chloride. hud.ac.uk
The 2-phenoxybenzoyl chloride itself is prepared from 2-phenoxybenzoic acid, commonly by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. The synthesis of 2-phenoxybenzoic acid generally involves an Ullmann condensation or a similar copper-catalyzed coupling of phenol with a 2-halobenzoic acid derivative.
| Benzoylation Method | Reagents | Typical Conditions | Key Features | References |
| Schotten-Baumann Reaction | 2-Phenoxybenzoyl chloride, aqueous NaOH | Biphasic system (e.g., DCM/water), room temperature | Classic, robust method; risk of acyl chloride hydrolysis. | fishersci.co.ukdoubtnut.com |
| Amidation with Tertiary Base | 2-Phenoxybenzoyl chloride, Triethylamine or Pyridine | Aprotic solvent (e.g., DCM, THF), 0°C to room temperature | Homogeneous reaction, widely used; base can be difficult to remove. | fishersci.co.ukresearchgate.net |
| Solvent-Free Benzoylation | 2-Phenoxybenzoyl chloride | Neat mixture, room temperature | Environmentally friendly, simple work-up; may not be suitable for all substrates. | researchgate.nettsijournals.com |
| Coupling Agent-Mediated Amidation | 2-Phenoxybenzoic acid, HATU, DIPEA | Aprotic solvent (e.g., DMF) | Avoids use of acyl chloride, mild conditions; reagents can be expensive. | unipi.it |
This table is interactive, allowing for comparison of different benzoylation techniques.
Stereoselective Synthesis and Chiral Resolution Techniques for this compound
The 2-methylpiperidine moiety contains a stereocenter, meaning the final product exists as a pair of enantiomers. Obtaining a single enantiomer is often critical for pharmacological applications and requires either stereoselective synthesis or chiral resolution.
Stereoselective synthesis aims to create the desired enantiomer directly. This can be achieved by:
Asymmetric Hydrogenation : Using a chiral catalyst to hydrogenate 2-methylpyridine or a related prochiral substrate can favor the formation of one enantiomer. nih.gov
Use of Chiral Auxiliaries : Attaching a chiral auxiliary to a precursor can direct the stereochemical outcome of a key bond-forming reaction, such as the reductive cyclization of N-tert-butanesulfinyl ketimines. google.com The auxiliary is removed in a later step.
Biocatalysis : Enzymes, such as transaminases, can catalyze reactions with high stereoselectivity, providing a direct route to enantiomerically enriched 2-substituted piperidines. acs.org
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org For this compound, resolution can be performed on the 2-methylpiperidine intermediate or on the final racemic product. A common method is diastereomeric salt formation , where the racemic amine is reacted with a chiral acid (a resolving agent) like tartaric acid or mandelic acid. wikipedia.orgresearchgate.net The resulting diastereomeric salts often have different solubilities, allowing them to be separated by crystallization. After separation, the pure enantiomer of the amine is recovered by treatment with a base. Alternatively, chiral chromatography can be used to separate the enantiomers directly. nih.gov
Optimization of Reaction Conditions and Isolation Methodologies
Optimizing the N-acylation step is key to maximizing the yield and purity of this compound. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time. rsc.org For instance, using a non-polar aprotic solvent like dichloromethane (B109758) (DCM) can facilitate the reaction, while controlling the temperature (e.g., starting at 0°C) can help manage the exothermic nature of the reaction and prevent side reactions. hud.ac.uk The molar ratio of reagents is also important; a slight excess of the acyl chloride may be used to ensure complete consumption of the more valuable amine. fishersci.co.uk
The isolation and purification of the final product typically involve a standard aqueous workup. tsijournals.com The reaction mixture is quenched, often with water or a dilute acid/base solution. The organic layer is separated, washed sequentially with dilute acid (to remove any unreacted amine) and dilute base (to remove any unreacted 2-phenoxybenzoic acid), and then with brine. After drying over an agent like sodium sulfate (B86663) or magnesium sulfate, the solvent is removed under reduced pressure. The crude product is then purified, most commonly by silica (B1680970) gel column chromatography or recrystallization to yield the pure this compound. hud.ac.uk
Synthetic Challenges and Innovative Solutions in Preparation of Analogues of this compound
The synthesis of this compound and its analogues is not without challenges. One potential issue is steric hindrance . The methyl group at the 2-position of the piperidine ring and the phenoxy group at the ortho-position of the benzoyl moiety can slow the rate of the N-acylation reaction. researchgate.net Innovative solutions to overcome this include using more reactive acylating agents or employing catalysts to facilitate the amide bond formation.
A significant challenge lies in the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies, a common practice in medicinal chemistry. nih.govrsc.org This requires flexible and modular synthetic routes that allow for easy modification of all three components: the piperidine ring, the benzoyl ring, and the phenoxy ring. A modular approach, where variously substituted piperidines and phenoxybenzoic acids are synthesized separately and then coupled in the final step, is highly effective. unipi.itunisi.it This strategy allows for the rapid generation of a wide range of analogues for biological evaluation. For example, preparing analogues with substituents on the piperidine ring at positions other than C2 requires specific synthetic routes that can selectively functionalize the heterocyclic core. emory.edu
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Methyl 1 2 Phenoxybenzoyl Piperidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 2-methyl-1-(2-phenoxybenzoyl)piperidine, both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms, the chemical environment of each nucleus, and the compound's conformational dynamics.
Due to the restricted rotation around the amide C-N bond, N-acylated piperidines often exhibit conformational isomerism, leading to the observation of doubled signals for adjacent protons and carbons in the NMR spectra at room temperature. This phenomenon, coupled with the chair-chair interconversion of the piperidine (B6355638) ring, can result in complex spectra. Variable temperature NMR studies would be crucial to probe these dynamic processes, allowing for the determination of the energy barriers for amide bond rotation and ring inversion.
The ¹H NMR spectrum is expected to show distinct regions for the aliphatic piperidine protons, the methyl group, and the aromatic protons of the phenoxy and benzoyl rings. The protons of the 2-methylpiperidine (B94953) ring would appear in the upfield region, typically between 1.0 and 4.0 ppm. The methyl group would likely present as a doublet, coupling with the adjacent methine proton at the C2 position. The aromatic region, between 6.8 and 8.0 ppm, would display a complex pattern of overlapping multiplets corresponding to the nine aromatic protons of the two phenyl rings.
In the ¹³C NMR spectrum, the aliphatic carbons of the piperidine ring and the methyl group would resonate in the upfield region (20-60 ppm). The amide carbonyl carbon is expected to appear significantly downfield, in the range of 165-175 ppm. The aromatic carbons would be observed between 115 and 160 ppm, with the carbon attached to the ether oxygen being the most downfield of this group.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Piperidine CH₃ | ~1.2 | Doublet |
| Piperidine ring CH₂ | 1.5 - 1.9 | Multiplets |
| Piperidine ring CH (C2) | ~4.5 | Multiplet |
| Piperidine ring CH₂ (N-CH₂) | 3.2 - 3.8 | Multiplets |
| Aromatic CH | 6.8 - 7.8 | Multiplets |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Piperidine CH₃ | ~18 |
| Piperidine ring CH₂ | 20 - 30 |
| Piperidine ring CH₂ | 40 - 55 |
| Piperidine ring CH (C2) | ~50 |
| Aromatic CH | 118 - 135 |
| Aromatic C (quaternary) | 130 - 158 |
| Amide C=O | ~170 |
Mass Spectrometric Fragmentation Pathway Delineation for Structural Confirmation and Impurity Profiling
Mass spectrometry (MS) provides valuable information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers insights into the molecular structure. For this compound (molecular weight: 295.38 g/mol ), electron ionization (EI) would likely lead to a series of characteristic fragment ions.
The fragmentation of N-acylpiperidines is often initiated by cleavage of the bonds adjacent to the nitrogen atom or the carbonyl group. A primary fragmentation pathway for the title compound is expected to be the α-cleavage of the C-C bond within the piperidine ring, leading to the loss of a methyl radical or other alkyl fragments. Another significant fragmentation would involve the cleavage of the amide bond.
A key fragmentation would be the cleavage of the bond between the carbonyl carbon and the piperidine nitrogen, generating a benzoyl-containing cation. The presence of the phenoxy group would influence subsequent fragmentations. Cleavage of the ether linkage is also a plausible fragmentation pathway.
Predicted Mass Spectrometric Fragments
| m/z | Proposed Fragment Structure |
| 295 | [M]⁺ (Molecular Ion) |
| 280 | [M - CH₃]⁺ |
| 195 | [C₆H₅OC₆H₄CO]⁺ |
| 168 | [C₆H₅OC₆H₄]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 98 | [C₅H₉NCH₃]⁺ |
| 77 | [C₆H₅]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by absorption bands corresponding to its constituent parts: the piperidine ring, the tertiary amide, and the two aromatic rings connected by an ether linkage.
The most prominent feature in the IR spectrum is expected to be the strong absorption band of the amide carbonyl (C=O) stretching vibration, typically appearing in the range of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide would also be observable. The aromatic C-H stretching vibrations would give rise to bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring and the methyl group would appear just below 3000 cm⁻¹. The C-O-C stretching of the diphenyl ether moiety would likely produce characteristic bands in the fingerprint region.
Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-O-C bond may also be more prominent in the Raman spectrum compared to the IR spectrum.
Predicted Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3050 - 3100 | Aromatic C-H Stretch |
| 2850 - 2960 | Aliphatic C-H Stretch |
| ~1650 | Amide C=O Stretch (Amide I) |
| 1580 - 1600 | Aromatic C=C Stretch |
| 1450 - 1490 | Aromatic C=C Stretch |
| ~1430 | CH₂ Scissoring |
| 1200 - 1300 | C-N Stretch |
| 1150 - 1250 | Asymmetric C-O-C Stretch |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and torsion angles. Although a crystal structure for this compound is not available, analysis of related structures, such as N-benzoylpiperidine derivatives, allows for a prediction of its solid-state conformation and packing.
The piperidine ring is expected to adopt a chair conformation. The orientation of the 2-methyl group (axial or equatorial) would be determined. The geometry around the amide bond is expected to be nearly planar due to its partial double bond character. The relative orientation of the benzoyl and phenoxy rings would be defined by the torsion angles around the C-C and C-O bonds.
In the crystal lattice, intermolecular interactions would play a key role in the molecular packing. While the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the amide and ether oxygen atoms as acceptors are likely to be present. π-π stacking interactions between the aromatic rings of adjacent molecules may also contribute to the stability of the crystal structure.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment
This compound is a chiral molecule due to the stereocenter at the C2 position of the piperidine ring. Chiroptical techniques, such as Electronic Circular Dichroism (ECD), can be employed to investigate its stereochemical properties and determine its absolute configuration.
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. The amide and the two aromatic rings in the title compound act as chromophores that would give rise to characteristic Cotton effects in the ECD spectrum.
The absolute configuration of the 2-methyl stereocenter could be assigned by comparing the experimental ECD spectrum with the theoretical spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). The sign and intensity of the observed Cotton effects are directly related to the absolute configuration of the molecule. This approach has been successfully applied to determine the absolute configuration of a wide range of chiral molecules, including those with amide chromophores.
Based on a comprehensive search of available scientific literature, specific theoretical and computational chemistry studies focusing solely on the compound This compound are not present in the public domain. As a result, it is not possible to generate a scientifically accurate article with detailed research findings that strictly adheres to the requested outline for this specific molecule.
The search for data pertaining to the explicit sections and subsections below yielded no direct results for "this compound":
Theoretical and Computational Chemistry Studies of 2 Methyl 1 2 Phenoxybenzoyl Piperidine
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Interaction Energy Decomposition)
While computational studies exist for structurally related compounds such as other piperidine (B6355638) amides nih.govresearchgate.net, phenoxy derivatives nih.gov, and molecules with benzoyl groups rsc.orgresearchgate.net, this information does not apply directly to "2-methyl-1-(2-phenoxybenzoyl)piperidine". Generating an article without specific data would require fabricating results, which would violate the core requirement for scientific accuracy. Therefore, the requested article cannot be produced.
Mechanistic Investigations of Molecular Interactions Involving 2 Methyl 1 2 Phenoxybenzoyl Piperidine
Biochemical and Biophysical Approaches to Study Protein-Ligand Binding Mechanisms (e.g., Receptor Affinity, Enzyme Kinetics at a Molecular Level)
This section would require data from assays determining the binding affinity (e.g., Ki, Kd, or IC50 values) of 2-methyl-1-(2-phenoxybenzoyl)piperidine for specific protein targets. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would provide this information. Furthermore, studies on its effects on enzyme activity, detailing kinetic parameters like Km and Vmax, would be essential to understand its potential as an enzyme modulator. Without experimental results, no data table on receptor affinity or enzyme kinetics can be generated.
Elucidation of Specific Recognition Motifs and Binding Site Characteristics
To detail the specific recognition motifs, structural biology data, typically from X-ray crystallography or cryo-electron microscopy (cryo-EM) of the compound in complex with a protein target, would be necessary. Computational approaches like molecular docking and molecular dynamics simulations could also provide insights into the binding pose and key interacting amino acid residues. Such studies would elucidate the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces governing the interaction. In the absence of these studies for this compound, a description of its binding site characteristics remains purely speculative.
Probing Cellular Pathways at a Fundamental Molecular Level Using this compound as a Tool
The use of a compound as a molecular tool to probe cellular pathways necessitates a well-defined and potent activity on a specific molecular target. Researchers could then use the compound to investigate the downstream consequences of modulating that target within a cell or organism. This could involve techniques like western blotting, qPCR, or reporter gene assays to measure changes in signaling pathways. Without any identified biological activity or target, the utility of this compound as a molecular probe has not been established.
Structure Activity Relationship Sar Studies of 2 Methyl 1 2 Phenoxybenzoyl Piperidine Analogues
Systematic Modification of the Piperidine (B6355638) Ring: Substituent Effects and Conformational Preferences on Molecular Interaction
The piperidine ring is a common scaffold in many biologically active compounds, and its substitution pattern can significantly influence pharmacological activity. ajchem-a.commdpi.com In the context of 2-methyl-1-(2-phenoxybenzoyl)piperidine analogues, modifications to the piperidine ring are crucial for defining the SAR.
Research on various piperidine-containing compounds has demonstrated that the position, size, and nature of substituents on the piperidine ring play a pivotal role in their biological activity. For instance, in a study on piperidine derivatives as toxicants against Aedes aegypti, the position of a methyl group on the piperidine ring was found to be a key determinant of toxicity. The order of toxicity was found to be 2-methyl > 3-methyl > 4-methyl. This suggests that the proximity of the methyl group to the amide linkage is important for the molecule's interaction with its target.
Furthermore, the nature of the substituent at the 2-position of the piperidine ring also impacts activity. In the same study, an ethyl group at the 2-position conferred higher toxicity than a methyl group, which in turn was more potent than a benzyl (B1604629) group. This indicates that a smaller, lipophilic alkyl group at this position is favorable for activity.
The conformational preferences of the piperidine ring, which can be influenced by substituents, are also a critical factor. The ring can adopt different chair and boat conformations, and the orientation of the substituents (axial vs. equatorial) can dramatically affect the molecule's ability to bind to its target. For example, in a series of kappa opioid analgesics, the active conformation of the 1-(arylacetyl)-2-(aminomethyl)piperidine pharmacophore was defined by a specific torsional angle, highlighting the importance of conformational control. nih.gov
Interactive Table: Effect of Piperidine Ring Substitution on Biological Activity (Hypothetical Data Based on General SAR Principles for Piperidine Derivatives)
| Substituent at 2-position | Relative Potency | Conformational Preference |
| H | Low | Flexible |
| Methyl | Moderate | Equatorial methyl favored |
| Ethyl | High | Equatorial ethyl favored |
| Isopropyl | Moderate | Increased steric hindrance |
| Phenyl | Low | Bulky, may disrupt binding |
Variation of the Phenoxybenzoyl Moiety: Impact on Binding and Recognition Features
The phenoxybenzoyl portion of the molecule offers numerous opportunities for modification to probe its influence on binding and recognition. Studies on structurally related 2-phenoxybenzamides with antiplasmodial activity have provided valuable insights into the SAR of this moiety. mdpi.com
In one such study, substitution on the phenoxy ring was found to be critical for activity. A 4-fluoro substituent on the phenoxy ring was shown to be advantageous for antiplasmodial activity compared to an unsubstituted phenoxy ring. mdpi.com This suggests that an electron-withdrawing group at this position enhances the compound's potency. The replacement of the 4-fluorophenoxy group with a hydrogen atom resulted in a significant decrease in activity, further emphasizing the importance of this substituent. mdpi.com
The nature of the linker between the two aromatic rings (the ether oxygen) is also a point for potential modification, although less explored in the available literature for this specific scaffold.
Interactive Table: Impact of Phenoxybenzoyl Moiety Substitution on Activity (Based on Analogous 2-Phenoxybenzamides) mdpi.com
| Phenoxy Ring Substituent (Position 4) | Benzoyl Ring Substituent (Position 3) | Relative Antiplasmodial Activity |
| H | H | Low |
| F | H | Moderate |
| H | CF3 | Moderate |
| F | CF3 | High |
Stereoisomeric Effects on Molecular Interactions and Target Selectivity
The presence of a chiral center at the 2-position of the piperidine ring in this compound means that it exists as a pair of enantiomers, (R)- and (S)-2-methyl-1-(2-phenoxybenzoyl)piperidine. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and even different pharmacological profiles. researchgate.net
For example, in a study of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, the individual stereoisomers displayed markedly different affinities and selectivities for opioid receptors. researchgate.net One isomer exhibited high affinity and selectivity for the µ-receptor, while others had mixed µ, δ, and κ agonist effects, and one even acted as a weak µ antagonist. researchgate.net This underscores the critical importance of stereochemistry in determining the molecular interactions with the target protein.
Similarly, for (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives, the (2S)-enantiomer was found to be the active configuration for potent and selective kappa opioid agonism. nih.gov The specific spatial arrangement of the aminomethyl group, dictated by the stereocenter at the 2-position, was crucial for high-affinity binding.
Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound are essential to fully characterize its SAR and to identify the more potent and selective stereoisomer for further development.
Development of SAR Models for Guiding Rational Molecular Design
Structure-activity relationship models, including Quantitative Structure-Activity Relationship (QSAR) models, are powerful computational tools that can aid in the rational design of new analogues. nih.gov These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For piperidine derivatives, QSAR models have been developed to predict their toxicity against Aedes aegypti. nih.gov These models utilized 2D topological descriptors to build linear and non-linear models that could predict the toxicity of new piperidine derivatives. The simplicity and ready availability of the descriptors used in these models make them attractive for preliminary screening and for guiding the design of new, potentially active molecules. nih.gov
In the context of this compound analogues, a QSAR study could be undertaken by synthesizing a series of analogues with systematic variations in their physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) and measuring their biological activity. The resulting data could then be used to develop a predictive model that could guide the design of new compounds with enhanced potency and selectivity. Such models can help prioritize the synthesis of the most promising candidates, thereby saving time and resources.
Design and Synthesis of Focused Libraries for SAR Exploration
To efficiently explore the SAR of this compound analogues, the design and synthesis of focused chemical libraries are an effective strategy. nih.govenamine.net A focused library is a collection of compounds that are designed to probe specific aspects of the SAR, such as the effect of different substituents at a particular position or the influence of different ring systems.
The synthesis of such libraries can be achieved through various methods, including parallel synthesis and combinatorial chemistry techniques. nih.gov For example, a library of this compound analogues could be synthesized by reacting 2-methylpiperidine (B94953) with a diverse set of 2-phenoxybenzoyl chloride derivatives. Alternatively, a library could be generated by starting with a common intermediate and introducing diversity at a later stage of the synthesis.
The design of these libraries should be guided by existing SAR data and computational models. For instance, if preliminary studies suggest that a particular region of the molecule is sensitive to steric bulk, the library could include a range of substituents with varying sizes at that position. The biological screening of these focused libraries can rapidly provide a wealth of SAR data, accelerating the drug discovery process.
Advanced Analytical Methodologies for 2 Methyl 1 2 Phenoxybenzoyl Piperidine
Chromatographic Method Development for Purity Analysis and Enantiomeric Separation (e.g., HPLC, GC, SFC)
Chromatographic techniques are indispensable for the assessment of purity and the separation of enantiomers of 2-methyl-1-(2-phenoxybenzoyl)piperidine. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages for these analytical challenges.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound. A typical method would involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small percentage of formic acid or trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Isocratic or gradient elution can be employed to achieve optimal separation of the main compound from any impurities or degradation products. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the phenoxybenzoyl chromophore exhibits maximum absorbance. nih.gov
For the enantiomeric separation of the chiral this compound, chiral HPLC is the method of choice. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. nih.govfarmaciajournal.com The mobile phase for chiral separations typically consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). nih.gov The selection of the specific CSP and the optimization of the mobile phase composition are critical for achieving baseline separation of the enantiomers. farmaciajournal.com
Interactive Data Table: Illustrative HPLC Method Parameters for Purity and Chiral Analysis
| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Separation (Chiral HPLC) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Temperature | 25 °C | 20 °C |
| Injection Volume | 10 µL | 10 µL |
Gas Chromatography (GC):
GC is a suitable technique for the analysis of thermally stable and volatile compounds. For this compound, a high-temperature capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would be appropriate. unodc.orgresearchgate.net The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized and carried onto the column by an inert carrier gas, such as helium or nitrogen. researchgate.net The oven temperature is programmed to ramp up to facilitate the separation of components based on their boiling points and interactions with the stationary phase. unodc.org A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS provides the added advantage of structural information, aiding in the identification of impurities. researchgate.net
Supercritical Fluid Chromatography (SFC):
SFC has emerged as a powerful technique for both purity and chiral separations, often offering faster analysis times and reduced solvent consumption compared to HPLC. In SFC, supercritical carbon dioxide is used as the main mobile phase, often with a co-solvent such as methanol or ethanol. For the analysis of this compound, a variety of packed columns, including both achiral and chiral stationary phases, can be utilized. The principles of separation are similar to HPLC, but the unique properties of the supercritical fluid mobile phase can lead to different selectivity and efficiency.
Spectroscopic Techniques for Quantitative Determination and Trace Analysis
Spectroscopic methods are fundamental for the structural elucidation and quantitative analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound. The ¹H NMR spectrum would show characteristic signals for the protons in the methyl, piperidine (B6355638), and phenoxybenzoyl moieties, with their chemical shifts and coupling patterns providing detailed structural information. unipi.it For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample. By comparing the integral of a specific signal from the analyte to that of the internal standard, the exact concentration of this compound can be determined with high accuracy.
Mass Spectrometry (MS):
Mass spectrometry, particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), is a highly sensitive technique for both qualitative and quantitative analysis. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition. nih.gov For quantitative trace analysis, tandem mass spectrometry (MS/MS) is often employed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the target compound and monitoring specific product ions, which significantly enhances selectivity and sensitivity, allowing for detection at very low concentrations. nih.gov
Infrared (IR) Spectroscopy:
IR spectroscopy is useful for identifying the functional groups present in the this compound molecule. Characteristic absorption bands for the carbonyl (C=O) group of the benzoyl moiety, the C-O-C ether linkage of the phenoxy group, and the C-N bond of the piperidine ring would be expected in the IR spectrum. nih.gov While not typically used for primary quantitative analysis, it serves as a valuable tool for identity confirmation.
Interactive Data Table: Expected Spectroscopic Data for this compound
| Technique | Expected Data/Signals |
| ¹H NMR | Signals for aromatic protons (phenoxy and benzoyl), piperidine ring protons, and the methyl group protons. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon, aromatic carbons, and aliphatic carbons of the piperidine ring and methyl group. |
| Mass Spec (ESI+) | [M+H]⁺ ion corresponding to the molecular weight of the compound. |
| IR Spectroscopy | Characteristic absorption bands for C=O stretch, C-O-C stretch, and aromatic C-H bonds. |
Electrochemical Characterization and Redox Behavior Studies
Electrochemical techniques, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. nih.gov By applying a varying potential to an electrode immersed in a solution of the compound, the resulting current can be measured. This provides information on the oxidation and reduction potentials of the molecule. researchgate.net Such studies can reveal whether the phenoxybenzoyl or piperidine moieties are susceptible to electron transfer reactions and at what potentials these processes occur. nih.gov The electrochemical behavior can be influenced by the solvent system and the pH of the solution. Understanding the redox stability of the compound is important for its handling, storage, and in understanding potential metabolic pathways. nih.gov
Development of Bioanalytical Assays for Studying Molecular Interactions in vitro
To investigate the interactions of this compound with biological targets in vitro, various bioanalytical assays can be developed. If the compound is hypothesized to be an enzyme inhibitor, an enzyme inhibition assay would be crucial. nih.gov For instance, if targeting a hydrolase, a chromogenic or fluorogenic substrate could be used, and the inhibitory effect of the compound would be measured by the decrease in the rate of product formation. nih.gov Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity and thermodynamics of the interaction between the compound and its target protein. Cell-based assays can also be developed to assess the compound's effect in a more biologically relevant context.
Future Research Directions and Unaddressed Academic Questions for 2 Methyl 1 2 Phenoxybenzoyl Piperidine
The study of complex heterocyclic compounds like 2-methyl-1-(2-phenoxybenzoyl)piperidine is an evolving field in medicinal and materials chemistry. The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. nih.gov While specific research on this compound is not extensively documented, its structural motifs—a substituted piperidine (B6355638) ring linked to a phenoxybenzoyl group—suggest several avenues for future investigation. These range from innovative synthetic strategies to detailed mechanistic and stereochemical analyses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-1-(2-phenoxybenzoyl)piperidine in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
N-Acylation of Piperidine : Reacting 2-methylpiperidine with 2-phenoxybenzoyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve ≥95% purity .
- Key Considerations : Optimize reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of piperidine to acyl chloride) to maximize yield .
Q. How should researchers address safety concerns given limited toxicity data for this compound?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation/contact due to structural analogs showing irritant properties .
- Risk Mitigation : Conduct preliminary cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish baseline safety. Refer to structurally similar piperidine derivatives for toxicity extrapolation .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- HPLC : Use a C18 column with methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) for purity analysis .
- NMR/LC-MS : Confirm molecular structure via H/C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodological Answer :
- Modification Strategies :
- Experimental Design : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., serotonin 5-HT) before synthesizing analogs .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Systematic Validation :
Replicate assays under standardized conditions (e.g., fixed pH, temperature).
Compare results against reference compounds (e.g., ketanserin for 5-HT antagonism) .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to isolate variables (e.g., solvent polarity, cell line variability) affecting activity .
Q. What in vitro models are appropriate for evaluating its potential in neurodegenerative disease research?
- Methodological Answer :
- Model Systems :
- Primary Neuronal Cultures : Assess neuroprotection against Aβ-induced toxicity (IC determination) .
- Microglial BV-2 Cells : Measure anti-inflammatory activity via TNF-α/IL-6 ELISA after LPS challenge .
- Dose Range : 1–100 µM, with controls (e.g., donepezil for acetylcholinesterase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
